4-(3-Bromo-5-methylphenyl)thiazol-2-amine
Description
Contextualization of Thiazole (B1198619) and Aminothiazole Scaffolds in Modern Drug Discovery and Chemical Biology Research
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govbohrium.com This structural motif is present in numerous pharmacologically important molecules and is recognized for its wide spectrum of biological activities. bohrium.comresearchgate.net Thiazole derivatives have demonstrated anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. nih.gov Their versatility has made them a "privileged scaffold" in the design and development of new therapeutic agents. researchgate.netresearcher.life
The 2-aminothiazole (B372263) moiety, a key feature of the subject compound, is particularly significant. nih.govmdpi.com This scaffold is a fundamental component of several clinically approved drugs, including the anticancer agents dasatinib (B193332) and alpelisib. nih.gov Researchers have extensively explored 2-aminothiazole analogs, which have shown potent and selective inhibitory activity against a variety of human cancer cell lines. nih.gov The adaptability of the 2-aminothiazole structure allows for modifications that can lead to compounds with improved potency, lower toxicity, and desirable pharmacokinetic profiles. researchgate.netmdpi.com This has made it a fascinating scaffold for addressing challenges like drug resistance. bohrium.comresearchgate.net
The broad utility of thiazole and aminothiazole scaffolds is evident in their application across diverse therapeutic areas. They are investigated for their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. mdpi.com The incorporation of the thiazole ring into molecular architectures is a promising strategy for developing novel therapeutics that can target interconnected pathways, such as those involving oxidative stress and inflammation. researchgate.net
Significance of Substituted Phenylthiazole Systems in Advanced Molecular Design
The attachment of a substituted phenyl ring to the thiazole core, as seen in 4-(3-Bromo-5-methylphenyl)thiazol-2-amine, is a critical aspect of its molecular design. The nature and position of substituents on the phenyl ring can significantly influence the compound's biological activity. mdpi.comnih.gov
For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity in some thiazole derivatives. nih.gov The substitution pattern on the phenyl ring also plays a crucial role in determining the compound's potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies of various substituted phenylthiazole analogs have provided valuable insights for designing more effective therapeutic agents. For example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, certain substitutions on the phenyl ring led to promising antimicrobial and anticancer activities. nih.govresearchgate.net
Furthermore, computational approaches and molecular modeling are increasingly used to predict how different substitutions on the phenylthiazole system will affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This allows for a more rational design of drug candidates with improved pharmacokinetic profiles. The strategic placement of substituents can also influence the molecule's ability to interact with specific biological targets, a key consideration in the development of targeted therapies. nih.gov
Current Research Landscape and Emerging Directions for this compound and Related Analogs
While specific research on this compound is still emerging, the broader class of substituted phenylthiazol-2-amine derivatives is an active area of investigation. Current research focuses on synthesizing novel analogs and evaluating their biological activities against a range of diseases.
A significant area of interest is the development of new anticancer agents. nih.govnih.gov Researchers are exploring how modifications to the phenyl ring and the aminothiazole core can lead to compounds with enhanced cytotoxicity against cancer cells and improved selectivity. nih.gov Molecular docking studies are often employed to understand the binding interactions of these compounds with their biological targets, providing a rationale for their observed activity. nih.govresearchgate.net
Antimicrobial research is another key direction. mdpi.comnih.gov With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Phenylthiazole derivatives have shown promise in this area, with some analogs exhibiting potent activity against various bacterial and fungal strains. mdpi.comnih.gov
Future research is likely to focus on:
Synthesis of novel analogs: Creating libraries of related compounds with diverse substitutions to explore a wider range of biological activities.
Mechanism of action studies: Elucidating how these compounds exert their biological effects at the molecular level.
In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models.
Development as chemical probes: Utilizing these molecules as tools to study biological processes and validate new drug targets.
The foundational knowledge of thiazole chemistry, combined with modern drug design strategies, positions this compound and its analogs as promising candidates for further investigation in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(3-bromo-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-7(4-8(11)3-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ITEZDXXPJATWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=CSC(=N2)N |
Origin of Product |
United States |
Strategic Synthesis and Chemical Transformations of 4 3 Bromo 5 Methylphenyl Thiazol 2 Amine
Established Methodologies for the Preparation of 2-Aminothiazole (B372263) Derivatives
The synthesis of 2-aminothiazole derivatives, including 4-(3-Bromo-5-methylphenyl)thiazol-2-amine, predominantly relies on the well-established Hantzsch thiazole (B1198619) synthesis. synarchive.comijsrst.commdpi.com This method offers a straightforward and high-yielding route to the thiazole core. chemhelpasap.com
Cyclocondensation Reactions with Thiourea (B124793) and Alpha-Halo Ketones
The cornerstone of 2-aminothiazole synthesis is the Hantzsch reaction, which involves the cyclocondensation of an α-haloketone with thiourea. synarchive.comijsrst.commdpi.com In the context of synthesizing this compound, the key precursors are 2-halo-1-(3-bromo-5-methylphenyl)ethan-1-one and thiourea. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. chemhelpasap.comresearchgate.net
The synthesis of the required α-haloketone, 2-bromo-1-(3-bromo-5-methylphenyl)ethan-1-one, can be achieved by the selective bromination of 1-(3-bromo-5-methylphenyl)ethan-1-one at the α-position. researchgate.net This precursor ketone can be prepared via Friedel-Crafts acylation of 1-bromo-3-methylbenzene.
Reaction Scheme:
Friedel-Crafts Acylation: 1-bromo-3-methylbenzene + Acetyl chloride → 1-(3-Bromo-5-methylphenyl)ethan-1-one
Alpha-Bromination: 1-(3-Bromo-5-methylphenyl)ethan-1-one + Bromine → 2-Bromo-1-(3-bromo-5-methylphenyl)ethan-1-one
Hantzsch Thiazole Synthesis: 2-Bromo-1-(3-bromo-5-methylphenyl)ethan-1-one + Thiourea → this compound
This synthetic approach is highly versatile and allows for the introduction of various substituents on the phenyl ring prior to the thiazole ring formation. nih.govmdpi.com
Optimized Reaction Conditions and Synthetic Yield Enhancements
To improve the efficiency and yield of the Hantzsch synthesis, various modifications to the reaction conditions have been explored. These optimizations are crucial for the large-scale and environmentally benign production of 2-aminothiazole derivatives.
Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.org The use of catalysts such as iodine or silica-supported tungstosilisic acid can also enhance the reaction rate and yield. mdpi.comnih.govrsc.org Solvent selection plays a critical role, with polar solvents like ethanol, methanol, or dimethylformamide (DMF) being commonly employed. chemhelpasap.comresearchgate.net In some cases, solvent-free conditions have been successfully applied, offering a greener alternative. researchgate.net
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Iodine | Ethanol | Reflux | 3 h | >90 | nih.gov |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | 60 | 1.5 h | 85-90 | mdpi.com |
| Microwave | Ethanol | - | 5-10 min | High | organic-chemistry.org |
| None (Conventional) | Methanol | 100 | 30 min | High | chemhelpasap.com |
| Trichloroisocyanuric acid (TCCA) | Ethanol | 80 | 25 min (for intermediate) | High | rsc.org |
Targeted Functionalization and Derivatization Strategies
The presence of multiple reactive sites in this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.
N-Substitution Reactions at the 2-Amino Group
The exocyclic 2-amino group is a primary site for functionalization. It can readily undergo various reactions to introduce a wide array of substituents, which can significantly modulate the compound's properties.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylated derivatives. nih.gov
Schiff Base Formation: Condensation with various aromatic aldehydes leads to the formation of Schiff bases (imines). nih.govchemicalbook.com
Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides the corresponding urea and thiourea derivatives. mdpi.com
Sulfonamide Synthesis: Reaction with sulfonyl chlorides affords sulfonamides. nih.gov
These reactions are generally high-yielding and allow for the introduction of diverse functionalities. The nucleophilicity of the 2-amino group can be influenced by the electronic nature of the substituents on the 4-phenyl ring. researchgate.net
| Reagent | Product Type | Typical Conditions | Reference(s) |
| Acyl Chloride | N-Acyl derivative | Pyridine, DCM, rt | nih.gov |
| Aromatic Aldehyde | Schiff Base | Ethanol, reflux | nih.govchemicalbook.com |
| Isocyanate | Urea derivative | THF, rt | mdpi.com |
| Sulfonyl Chloride | Sulfonamide | Pyridine, 0°C to rt | nih.gov |
Modifications and Elaborations of the Phenyl Ring and its Substituents
The bromo and methyl groups on the phenyl ring of this compound offer further opportunities for chemical modification.
The bromine atom is particularly valuable as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at the 3-position of the phenyl ring. The methyl group can potentially be functionalized through oxidation or free-radical halogenation, although these transformations might require careful optimization to avoid side reactions on the thiazole ring.
Structure-activity relationship studies on related 4-phenylthiazole (B157171) compounds have shown that modifications on the phenyl ring can significantly impact their biological activity. nih.gov For instance, the introduction of different hydrophobic or electron-donating/withdrawing groups can influence interactions with biological targets. nih.gov
Regioselective Bromination and Methylation Studies
While the starting material already contains bromo and methyl substituents, further regioselective halogenation or methylation of the aromatic ring could be explored to synthesize more complex derivatives.
Electrophilic aromatic bromination of substituted benzenes is a well-established transformation. mdpi.com The directing effects of the existing bromo, methyl, and the 4-(2-aminothiazolyl) substituents would determine the position of any additional bromination. The 2-aminothiazole group is generally considered an activating group, and its directing effect, in combination with the existing substituents, would need to be carefully considered. Reagents like N-bromosuccinimide (NBS) are often used for regioselective bromination. mdpi.com
Regioselective methylation is less common than bromination but can be achieved through specific methodologies. For instance, directed ortho-lithiation followed by quenching with an electrophilic methyl source could be a potential strategy, although this would depend on the relative acidities of the aromatic protons. mdpi.com Theoretical calculations can be employed to predict the most likely sites for electrophilic attack and guide experimental design. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Approaches
The core reaction for synthesizing the target compound involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(3-bromo-5-methylphenyl)ethan-1-one, with thiourea. Green approaches often modify this process by either improving the conditions of the final cyclization step or by combining the initial α-halogenation of the parent ketone, 1-(3-bromo-5-methylphenyl)ethan-1-one, and the subsequent cyclization into a single, streamlined operation.
Alternative Energy Sources: Microwave and Ultrasound Irradiation
Conventional heating methods for thiazole synthesis are often energy-intensive and require long reaction times. Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions. bepls.com
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times from hours to minutes. nih.govyoutube.com For the synthesis of 2-aminothiazole derivatives, microwave-assisted protocols have been successfully implemented, often under solvent-free conditions or with minimal amounts of a high-boiling, polar solvent. For instance, the reaction of acetophenone, thiourea, and iodine under microwave irradiation can yield 2-amino-4-phenylthiazole (B127512) in over 90% yield in just a few minutes, a significant improvement over the 8 hours required by conventional reflux. rjpbcs.com Applying this to the synthesis of this compound would involve irradiating a mixture of 1-(3-bromo-5-methylphenyl)ethan-1-one, thiourea, and a halogen source like iodine. This method not only accelerates the reaction but also minimizes thermal decomposition and side-product formation. nih.gov
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical energy that creates, enlarges, and implodes gaseous and vaporous bubbles in a liquid, a phenomenon known as acoustic cavitation. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov Ultrasound-mediated synthesis of Hantzsch thiazole derivatives has been shown to proceed efficiently, often at ambient temperature, offering an energy-efficient alternative to thermal methods. mdpi.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid or chitosan-based hydrogels, in conjunction with ultrasound can lead to excellent yields (79-90%) in short reaction times. mdpi.commdpi.com This synergistic approach could be effectively applied to the synthesis of the target compound, providing a rapid, high-yielding, and environmentally friendly pathway.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 8 - 12 hours | 60 - 75% | Standard laboratory setup | rjpbcs.com |
| Microwave Irradiation | 5 - 15 minutes | 89 - 95% | Drastic reduction in time; improved yields | nih.gov |
| Ultrasonic Irradiation | 5 - 40 minutes | 85 - 98% | Mild conditions; high yields; energy efficient | nih.govmdpi.comresearchgate.net |
Solvent-Free and Green Solvent Approaches
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. researchgate.net This has led to the development of solvent-free (solid-state) reactions and the use of benign aqueous media.
Solvent-Free Synthesis: Solvent-free, or solid-state, synthesis offers numerous advantages, including simplified work-up procedures, reduced environmental pollution, and lower costs. In the context of Hantzsch synthesis, a simple, catalyst-free protocol involves heating the α-bromoacetophenone to its melting point and then adding thiourea. organic-chemistry.org The reaction often proceeds to completion within seconds, affording the product in moderate to excellent yields (42–93%) after a simple wash with water or ethanol. organic-chemistry.orgthieme-connect.com This approach is highly atom-economical and minimizes waste, making it an attractive green alternative for producing this compound.
Aqueous Media and Supramolecular Catalysis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. However, the low solubility of many organic reactants can be a limitation. This challenge can be overcome using supramolecular catalysts like β-cyclodextrin. β-cyclodextrin has a hydrophobic inner cavity and a hydrophilic exterior, allowing it to encapsulate nonpolar reactants and facilitate their reaction in an aqueous phase. organic-chemistry.org A one-pot synthesis of 2-aminothiazole-5-carboxylates has been demonstrated in water at 50°C using β-cyclodextrin, achieving excellent yields (87–94%). organic-chemistry.org This methodology could be adapted for the target molecule, promoting a greener process by avoiding hazardous organic solvents.
One-Pot Syntheses and Advanced Catalytic Systems
To improve process efficiency and reduce waste from isolating intermediates, one-pot syntheses have been developed. These methods combine the α-halogenation of a ketone and the subsequent cyclization with thiourea into a single step, often facilitated by a recyclable or green catalyst.
One-Pot Halogenation and Cyclization: Instead of starting with a pre-synthesized and often lachrymatory α-haloketone, one-pot procedures begin with the parent ketone, such as 1-(3-bromo-5-methylphenyl)ethan-1-one. A halogenating agent and thiourea are added together in a single reaction vessel. Greener halogen sources like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) are often preferred over elemental bromine or iodine. organic-chemistry.orgrsc.org
Recyclable and Heterogeneous Catalysts: The use of reusable solid acid catalysts, such as silica-supported tungstosilisic acid (SiW/SiO₂) or NaHSO₄-SiO₂, aligns with green chemistry principles by simplifying catalyst recovery and minimizing waste. rjpbcs.commdpi.com These catalysts have been successfully used in one-pot, multi-component syntheses of thiazole derivatives, providing high yields and allowing for the catalyst to be filtered off and reused in subsequent reactions. mdpi.com More recently, novel magnetically recoverable nanocatalysts have been developed, which can be easily separated from the reaction mixture using an external magnet, offering high efficiency and excellent reusability. rsc.org
Electrochemical Synthesis: Electrosynthesis represents a sustainable approach that uses electricity as a "reagentless" oxidant, avoiding the need for stoichiometric chemical oxidants or halogenating agents. beilstein-journals.orgbeilstein-journals.org A one-pot electrochemical synthesis of 2-aminothiazoles has been developed from active methylene (B1212753) ketones and thiourea, mediated by NH₄I. In this process, iodide is electrochemically oxidized at the anode to generate the iodinating species in situ, which then reacts with the ketone. This method is external-oxidant-free and avoids the pre-functionalization of substrates, presenting a highly efficient and green synthetic route. nih.gov
| Strategy | Key Reagents/Catalysts | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Supramolecular Catalysis | NBS, β-cyclodextrin | Water, 50°C | Aqueous medium, recyclable catalyst | organic-chemistry.org |
| Heterogeneous Solid Acid | NBS, SiW/SiO₂ | Ethanol, Ultrasound/Heat | Reusable catalyst, high yields | mdpi.com |
| Magnetic Nanocatalyst | TCCA, Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol, 80°C | Easily recoverable catalyst, green halogen source | rsc.org |
| Electrosynthesis | NH₄I (mediator), DL-alanine | Undivided cell, constant current | External-oxidant-free, avoids toxic reagents | beilstein-journals.orgbeilstein-journals.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Pharmacophoric Features within the 4-(3-Bromo-5-methylphenyl)thiazol-2-amine Scaffold
The this compound scaffold is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. nih.gov Its effectiveness stems from a combination of key pharmacophoric features that facilitate molecular recognition and binding.
The core structure consists of three primary components:
The 2-aminothiazole (B372263) moiety: This group is crucial for establishing key interactions with biological targets. The nitrogen and sulfur atoms within the thiazole (B1198619) ring are electron-rich and can participate in various non-covalent interactions. nih.govresearchgate.net The exocyclic amino group at the C-2 position is a critical hydrogen bond donor, capable of forming strong connections with amino acid residues like aspartate, glutamate, or backbone carbonyls in a protein's active site.
The Phenyl Moiety: The phenyl ring at the C-4 position typically serves as a hydrophobic anchor, inserting into hydrophobic pockets within the target protein. This interaction is often vital for the compound's affinity and potency.
The Linker: The single bond connecting the thiazole and phenyl rings allows for rotational flexibility, enabling the molecule to adopt the optimal conformation for binding.
Within this framework, the specific substituents on the phenyl ring—the bromo and methyl groups—fine-tune the electronic and steric properties of the scaffold, further defining its pharmacophoric profile. The bromine atom can act as a hydrophobic element and is also capable of forming halogen bonds, a type of specific, directional non-covalent interaction that can enhance binding affinity. The methyl group adds to the hydrophobicity of the phenyl ring.
Impact of Substituent Variations on Biological Activity and Selectivity
Systematic modification of the substituents on the 4-phenylthiazol-2-amine scaffold is a cornerstone of lead optimization, with the goal of enhancing biological activity and selectivity while minimizing off-target effects.
The placement of halogen and alkyl groups on the phenyl ring has a profound impact on the molecule's biological activity. The specific 3,5-disubstitution pattern in this compound is significant.
Alkyl Substituents: The methyl group, an electron-donating group, also contributes to the molecule's properties. Its placement at the meta position adds to the hydrophobic character of that region of the ring. The presence of a methyl group on a phenyl ring has been shown to increase the cytotoxic activity of certain thiazole-thiadiazole hybrids. mdpi.com The interplay between the electron-withdrawing bromo group and the electron-donating methyl group creates a unique electronic environment on the phenyl ring that can be crucial for specific target recognition. The length and nature of alkyl chains can influence electronic properties, though the effect is often more dependent on the type of chain (e.g., alkyl vs. alkoxy) rather than its length. researchgate.net
| Substituent Position | General Impact on Activity | Rationale |
| Ortho | Often decreases activity | Potential for steric hindrance, preventing optimal binding conformation. |
| Meta | Can enhance activity | Balances electronic effects and avoids direct steric clashes, influencing molecular orientation. acs.orgnih.gov |
| Para | Frequently enhances activity | Can extend into a deeper hydrophobic pocket and exert strong electronic effects on the entire ring system. nih.gov |
This table presents generalized trends observed in SAR studies of phenyl-substituted heterocyclic compounds.
The thiazole ring is not merely a linker; it is an essential, biologically active component. nih.gov As an aromatic heterocycle, it is relatively electron-rich and acts as a bioisostere for other aromatic systems like benzene (B151609), but with distinct electronic properties and the ability to act as a hydrogen bond acceptor via its nitrogen atom. nih.gov
Conformational Analysis and its Correlation with Molecular Recognition
The three-dimensional conformation of this compound is critical for its interaction with biological targets. The molecule is not planar; there is a degree of rotational freedom around the single bond connecting the C-4 of the thiazole ring and the phenyl ring. The dihedral angle between these two rings is a key conformational parameter.
Computational studies and X-ray crystallography of related molecules, such as 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, reveal that the phenyl and heterocyclic rings are typically twisted relative to each other, with dihedral angles often around 30-40 degrees. researchgate.net This non-planar conformation is often energetically favorable as it minimizes steric clash between the hydrogen atoms on the adjacent rings.
The ability of the molecule to adopt a specific low-energy conformation that is complementary to the topography of a protein's active site is essential for molecular recognition and binding affinity. The energy barrier to rotation around this central bond influences the conformational landscape available to the molecule. The specific 3,5-substitution pattern on the phenyl ring can influence the preferred dihedral angle and the rotational energy barrier, thereby pre-organizing the molecule into a more or less favorable conformation for binding.
Computational and Chemoinformatic Approaches to SAR Modeling (e.g., QSAR)
To systematically explore the vast chemical space of possible analogs and to rationalize observed SAR data, computational and chemoinformatic methods are indispensable tools. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly powerful approach used to build mathematical models that correlate a compound's structural features with its biological activity. researchgate.netresearchgate.netnih.gov
For a series of analogs based on the this compound scaffold, a QSAR study would typically involve:
Data Set Assembly: A collection of synthesized analogs with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include:
Electronic Descriptors: Hammett constants (σ), partial atomic charges, dipole moment. These quantify the effects of substituents like the bromo and methyl groups.
Steric Descriptors: Molar refractivity (MR), van der Waals volume, specific shape indices. These describe the size and shape of the molecule and its substituents.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures the molecule's lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links a combination of descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and prevent overfitting. researchgate.net
| QSAR Descriptor Type | Example Descriptor | Property Measured for this compound |
| Electronic | Hammett Constant (σ) | The electron-withdrawing effect of the bromine and the electron-donating effect of the methyl group on the phenyl ring's reactivity. |
| Steric | Molar Refractivity (MR) | The volume and polarizability of the substituents, reflecting their bulk. |
| Hydrophobic | LogP | The overall lipophilicity of the molecule, influencing its ability to cross cell membranes and bind to hydrophobic pockets. |
| Topological | Wiener Index | A numerical representation of the molecule's branching and connectivity. |
Biological Target Identification and Mechanistic Studies in Vitro and Pre Clinical Models
High-Throughput Screening for Initial Activity Profiling
High-throughput screening (HTS) is the foundational step, allowing for the rapid assessment of a compound's effect across a wide range of biological assays. For the 4-aryl-thiazol-2-amine class, HTS has revealed significant activity in enzyme inhibition, receptor binding, and cell-based proliferation assays.
The 4-aryl-thiazol-2-amine scaffold is a well-established inhibitor of several enzyme families, particularly protein kinases, which are crucial regulators of cell signaling.
Kinase Inhibition: Derivatives of 4-aryl-thiazol-2-amine have demonstrated potent inhibitory activity against various kinases. For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were screened for their activity against Rho-associated kinase (ROCK), a serine/threonine kinase involved in cell migration and proliferation. nih.gov These studies identified compounds with significant ROCK II inhibitory activity, with the most potent derivative exhibiting an IC50 value of 20 nM. nih.gov Other related thiazole (B1198619) structures have shown inhibitory action against cyclin-dependent kinases (CDK4/6), Aurora kinases, PI3K/mTOR, and DYRK1A, highlighting the scaffold's potential as a versatile kinase inhibitor. nih.govmdpi.comnih.govacs.org This broad activity suggests that 4-(3-Bromo-5-methylphenyl)thiazol-2-amine is a strong candidate for screening against a wide panel of kinases to identify its specific targets within the human kinome.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that play roles in processes like pH regulation and CO2 homeostasis. Novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have been shown to be excellent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with inhibitory constants (Ki) in the low nanomolar range. nih.govresearchgate.net For example, some derivatives showed Ki values between 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II, surpassing the activity of the clinical inhibitor Acetazolamide. nih.govresearchgate.net While some thiazole derivatives act as CA inhibitors, others have been identified as CA activators, indicating the scaffold's functional diversity. nih.gov
CYP51 Inhibition: Sterol 14α-demethylase (CYP51) is a critical enzyme in sterol biosynthesis and a target for antifungal agents. While specific data for this compound is not available, related thiazole-containing hybrid molecules have been investigated as potential inhibitors of microbial CYP51, suggesting a possible, though less explored, avenue of investigation for this compound class. researchgate.net
Table 1: Kinase Inhibition Profile of Representative 4-Aryl-Thiazole-2-Amine Analogs
| Compound Class | Target Kinase | Potency (IC50 / GI50) | Reference |
| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 nM | nih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 | Potent and Selective | acs.org |
| Thiazole-naphthalene derivatives | Tubulin Polymerisation | 3.3 µM | nih.gov |
| 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one | DYRK1A | 0.033 µM | mdpi.com |
| Thiazole derivatives | PI3Kα | 0.086 µM | nih.gov |
| Thiazole derivatives | mTOR | 0.221 µM | nih.gov |
Adenosine (B11128) Receptors: Adenosine receptors are G-protein coupled receptors that regulate numerous physiological functions. The 2-aminothiazole (B372263) scaffold has been successfully utilized to develop potent and selective antagonists for adenosine receptors. For example, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were developed as highly potent and selective antagonists of the A1 adenosine receptor, with the lead compound showing a Ki value of 4.83 nM at the rat A1 receptor. nih.gov This indicates that compounds like this compound could be screened for activity at the family of adenosine receptors. nih.govmdpi.com
Estrogen Receptors: The estrogen receptor (ER) is a key target in the treatment of breast cancer. The 4-phenyl-thiazol-2-amine scaffold has been explored for its potential to bind to the estrogen receptor α (ERα). rjsocmed.com In silico molecular docking studies of these derivatives have shown better binding scores than the standard drug tamoxifen, suggesting a strong interaction within the receptor's active site. rjsocmed.com Furthermore, studies on related benzo[d]imidazo[2,1-b]thiazole derivatives confirmed that their antiproliferative effects in ER-positive MCF-7 cells are likely mediated through ER inhibition. nih.gov These findings support the evaluation of this compound in ER binding and functional assays.
Cell-based assays are critical for determining a compound's functional effect in a biological context, such as inhibiting cancer cell growth. Numerous studies have documented the potent antiproliferative activity of the 4-aryl-thiazol-2-amine scaffold across a wide variety of human cancer cell lines.
Derivatives have been tested against panels of up to 60 different human cancer cell lines, demonstrating broad-spectrum anticancer activity. nih.govnih.gov Specific examples include 4-(4-bromophenyl)-thiazol-2-amine derivatives, which showed significant anticancer activity against the estrogen receptor-positive MCF-7 breast cancer cell line. nih.gov Other thiazole analogs have demonstrated potent cytotoxicity against lung (A549), liver (HepG2), leukemia (HL-60), and colon (HT-29) cancer cell lines. researchgate.netnih.govresearchgate.netmdpi.comnih.gov Mechanistic studies in these cell lines have shown that these compounds can induce cell cycle arrest and apoptosis. nih.govresearchgate.netmdpi.comresearchgate.net The consistent anticancer activity of this chemical class strongly supports the investigation of this compound in similar cell-based cancer screening panels.
Table 2: Anticancer Activity of 4-Aryl-Thiazole-2-Amine Analogs in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Potency (IC50 / GI50) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | MCF-7 | Breast | 10.5 µM | nih.gov |
| 2-Aminothiazole derivative | HL-60 | Leukemia | Potent Activity | researchgate.net |
| Thiazole-naphthalene derivative | MCF-7 | Breast | 0.48 µM | nih.gov |
| Thiazole-naphthalene derivative | A549 | Lung | 0.97 µM | nih.gov |
| Thiazole derivative | HepG2 | Liver | 0.13 µM | nih.gov |
| Thiazole derivative | HT29 | Colon | 0.63 µM | nih.gov |
| Thiazolyl-pyrazole hybrid | A549 | Lung | 3.92 µM | scienceopen.com |
| Thiazolyl-pyrazole hybrid | T-47D | Breast | 0.75 µM | scienceopen.com |
Identification of Specific Molecular Targets and Signaling Pathways
Once initial activity is established, more sophisticated techniques are employed to identify the direct protein targets and delineate the signaling pathways affected by the compound.
To move from an observed cellular effect to the specific protein(s) responsible, chemical proteomics methods are invaluable. mdpi.com These approaches help identify the direct binding partners of a small molecule within the complex environment of the cell.
Affinity Chromatography: This classic method involves immobilizing the small molecule (or an analog) on a solid support to "pull down" its binding proteins from a cell lysate. acs.org Subsequent identification of these proteins by mass spectrometry can reveal direct targets.
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. acs.org This technique is particularly useful for identifying enzyme targets in their native cellular environment.
Quantitative Proteomics: Modern approaches like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) offer a more robust way to identify specific interactions. springernature.compnas.org By comparing the proteins that bind to an affinity probe in the presence versus absence of a competing free compound, non-specific binders can be filtered out, leading to higher confidence in target identification. pnas.org These methods would be the logical next step to confirm the direct molecular targets of this compound within human cells.
After identifying a primary molecular target, it is crucial to understand the downstream consequences of its modulation. Gene expression and pathway analysis provide a global view of the cellular response to a compound.
Transcriptomics and Pathway Analysis: By treating cells with this compound and analyzing changes in the transcriptome (using techniques like RNA-sequencing), researchers can identify which genes and signaling pathways are upregulated or downregulated. For example, if the compound inhibits a specific kinase, one would expect to see changes in the expression of genes known to be regulated by that kinase's signaling pathway. broadinstitute.org
Connectivity Mapping: Computational tools can compare the gene expression signature produced by the compound to a reference database of signatures from other small molecules with known mechanisms of action. broadinstitute.org This can rapidly generate hypotheses about the compound's mechanism and potential off-target effects. For a compound like this compound, this analysis could reveal its impact on pathways related to cell cycle progression, apoptosis, or cellular metabolism, providing a comprehensive picture of its biological effects. mdpi.com
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications
Pharmacophore Modeling and Virtual ScreeningNo research detailing the use of this compound in pharmacophore modeling or as a lead compound in virtual screening campaigns was identified.
Further research is required to determine the biological targets and therapeutic potential of this compound.
Pre Clinical Biological Activity Spectrum and Potential Applications
Anti-neoplastic Activity in In Vitro Cancer Cell Line Models
No published studies were identified that evaluated the in vitro anti-neoplastic activity of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine.
Cytotoxicity and Growth Inhibition Profiles
There is no available data on the cytotoxic effects or growth inhibition profiles of this compound against any cancer cell lines.
Selectivity against Diverse Cancer Cell Lines
Information regarding the selectivity of this compound for cancer cells over non-cancerous cells or its differential activity across various cancer cell types is not available in the literature.
Synergy with Established Therapeutic Agents (In Vitro)
No in vitro studies investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs have been reported.
Antimicrobial Efficacy in Non-Human Microbial Systems
No specific data from preclinical studies on the antimicrobial efficacy of this compound could be located.
Antibacterial Activity Against Pathogenic Bacterial Strains
There are no reports detailing the activity of this compound against pathogenic bacteria.
Antifungal Activity Against Fungal Species (e.g., Candida albicans, Aspergillus niger)
There are no reports detailing the activity of this compound against pathogenic fungi such as Candida albicans or Aspergillus niger.
Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available preclinical research data specifically for the compound "this compound" corresponding to the detailed outline provided in your request.
Extensive searches were conducted to find specific information on the following properties for this exact molecule:
Antiviral and Anti-tubercular Properties
In Vitro Anti-inflammatory and Antioxidant Activities
Metabolic Stability and Metabolite Identification
Plasma Protein Binding Characteristics
Permeability Across Caco-2 Models
While the broader class of 2-aminothiazole (B372263) derivatives has been studied for various biological activities, no specific studies or datasets were identified for "this compound" itself. Therefore, it is not possible to generate the requested scientifically accurate article that focuses solely on this compound without resorting to speculation or including data from related but distinct molecules, which would violate the instructions provided.
No data tables or detailed research findings for the specified compound could be located in the available scientific literature.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic and Geometric Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of a molecule at the atomic level. For 4-(3-bromo-5-methylphenyl)thiazol-2-amine, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such studies provide optimized molecular geometry, vibrational frequencies, and a detailed picture of the electronic landscape.
HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For thiazole (B1198619) derivatives, the HOMO is often localized over the electron-rich thiazole and phenyl rings, while the LUMO distribution can vary depending on the substituents. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the bromine atom, would likely be regions of negative potential, while the amine protons would exhibit positive potential. researchgate.net
Prediction of Reactivity and Stability Parameters (e.g., pKa, LogP, Redox Potentials)
Quantum chemical calculations can be employed to predict various physicochemical parameters that are critical for drug development and other applications.
pKa: The acidity or basicity of a compound is a key determinant of its behavior in biological systems. The pKa of the amino group on the thiazole ring can be predicted using computational methods that calculate the free energy change of protonation.
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. Computational models can estimate LogP based on the molecular structure. nih.govnih.gov For brominated aromatic compounds, specific computational models are often employed to achieve higher accuracy. rsc.org
Redox Potentials: The oxidation and reduction potentials of a molecule can be calculated from the energies of the neutral, cationic, and anionic species, providing insight into its electrochemical behavior and potential for involvement in redox processes in biological systems.
A representative table of predicted parameters for a molecule like this compound, based on computational studies of similar compounds, is presented below.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.4 eV | Electron-donating ability |
| LUMO Energy | -1.6 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.8 eV | Chemical reactivity and stability |
| pKa (amino group) | 5.5 - 6.5 | Ionization state at physiological pH |
| LogP | 3.0 - 4.0 | Lipophilicity and membrane permeability |
| Dipole Moment | 2.0 - 3.0 D | Polarity and intermolecular interactions |
Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the binding of a ligand, such as this compound, to a biological target, typically a protein. nih.gov By simulating the ligand-protein complex in a solvated environment, MD can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. nih.govresearchgate.net These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity – computational, excluding human toxicity data)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess the pharmacokinetic profile of a compound. Various in silico tools and models are available to predict these properties for novel molecules like this compound. researchgate.netnih.gov These predictions help in identifying potential liabilities and guiding the optimization of lead compounds. rjptonline.org For thiazole derivatives, in silico ADMET studies have been successfully applied to evaluate their drug-likeness. nih.govtandfonline.comresearchgate.net
Below is a table of predicted ADMET properties for a compound with a structure similar to this compound, based on computational models.
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Moderate to High | Potential for CNS activity |
| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |
| LogP | 3.5 | Good lipophilicity for membrane passage |
| Aqueous Solubility (LogS) | Low | May require formulation strategies |
| Lipinski's Rule of Five | 0 Violations | Favorable for drug-likeness |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. laccei.orgresearchgate.net For a class of compounds like thiazole derivatives, a QSAR model could be developed to predict their activity against a specific biological target, such as a kinase or receptor. nih.govnih.gov This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of molecules with known activities and then using statistical methods to build a predictive model. researchgate.net The model is then validated using an external test set of compounds. QSAR studies can guide the design of new, more potent analogs of this compound.
Virtual High-Throughput Screening for Analog Discovery
Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds against a biological target to identify potential hits. researchgate.net If this compound is identified as a hit compound, vHTS can be employed to search for structurally similar analogs with potentially improved activity or properties. mdpi.com This process typically involves docking large compound databases into the active site of the target protein and ranking the compounds based on their predicted binding affinity. nih.govjddtonline.info vHTS can accelerate the discovery of new lead compounds based on the thiazole scaffold. mdpi.com
Sophisticated Analytical and Spectroscopic Research Methodologies
High-Resolution Chromatographic Techniques for Compound Analysis
Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. High-performance liquid chromatography (HPLC) is a primary tool for both qualitative and quantitative analysis.
The development of a robust Reverse-Phase HPLC (RP-HPLC) method is essential for assessing the purity of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine. A typical method involves meticulous selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. pensoft.net Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and selectivity. pensoft.netnih.gov
For a compound with the aromatic and heterocyclic nature of this compound, a C18 column is a common choice for the stationary phase. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure the separation of all components. pensoft.net Detection is typically carried out using a UV/VIS detector set at a wavelength where the analyte exhibits maximum absorbance, often around 225-280 nm for such aromatic systems. pensoft.net
Table 1: Illustrative RP-HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at 225 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for a compound of this class, based on established practices for similar molecules. pensoft.net
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and will not exhibit optical activity. Therefore, chiral chromatography, a technique used to separate enantiomers, is not applicable to the parent compound itself. However, should a chiral center be introduced into the molecule through derivatization or the synthesis of a more complex analogue, this technique would become indispensable for determining enantiomeric purity. Chiral stationary phases (CSPs) would be employed to selectively interact with each enantiomer, allowing for their separation and quantification.
Advanced Mass Spectrometry for Metabolite Identification and Proteomics (Non-Human)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes a key technique for identifying metabolites in non-human in vitro or in vivo studies. ijpras.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its metabolites. nih.gov
In the context of non-human drug metabolism studies, the thiazole (B1198619) ring can be a site of biotransformation. Potential metabolic pathways for thiazole-containing compounds include oxidation of the sulfur atom, hydroxylation of the aromatic rings, or cleavage of the thiazole ring itself. nih.gov Tandem mass spectrometry (MS/MS) experiments would be used to fragment the parent ion and any potential metabolite ions, with the resulting fragmentation patterns providing structural clues for identification. ijpras.com For instance, the loss of specific fragments can indicate the location of metabolic modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformation Analysis
NMR spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the this compound structure.
¹H NMR: The spectrum would show distinct signals for the protons on the thiazole ring and the substituted phenyl ring. The methyl group protons would appear as a singlet, likely around 2.4 ppm. The aromatic protons would appear in the 7.0-8.0 ppm region, with their splitting patterns revealing their relative positions. The amine (-NH₂) protons would appear as a broad singlet.
¹³C NMR: The spectrum would display signals for each unique carbon atom. The methyl carbon would be found upfield (around 20 ppm), while the aromatic and thiazole ring carbons would appear in the 100-170 ppm range. The carbon attached to the bromine atom would be influenced by the heavy atom effect.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiazole-H | ~7.0 (s, 1H) | - |
| Phenyl-H (positions 2,4,6) | 7.5-7.8 (m, 3H) | - |
| Amine-NH₂ | Broad singlet | - |
| Methyl-CH₃ | ~2.4 (s, 3H) | ~21 |
Predictions are based on general principles and data for analogous structures. rsc.org
X-ray Crystallography for Solid-State Structural Characterization and Co-Crystal Analysis
Single-crystal X-ray diffraction provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. scielo.org.za Although a crystal structure for this compound is not published in the provided sources, data from closely related compounds like 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine offers significant insight. nih.gov
In such structures, the thiazole and benzene (B151609) rings are typically not coplanar, exhibiting a significant dihedral angle between them. nih.govnih.gov The solid-state packing is often dominated by hydrogen bonding. For the title compound, intermolecular N-H···N hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of another would be expected, potentially forming dimeric structures or infinite chains. nih.gov These interactions are crucial for understanding the compound's physical properties, such as melting point and solubility.
Table 3: Representative Crystallographic Data from an Analogous Compound (5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Dihedral Angle (Thiazole-Benzene) | 53.16 (11)° | nih.gov |
| Key Interaction | N—H···N hydrogen bonds form inversion dimers | nih.gov |
This data illustrates the type of structural information obtained from X-ray crystallography for a very similar molecule.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rasayanjournal.co.in These techniques are complementary and provide a molecular fingerprint. researchgate.net
For this compound, the spectra would be characterized by several key absorption bands:
N-H stretching: The amine group would show symmetric and asymmetric stretching vibrations in the 3200-3450 cm⁻¹ region. mdpi.com
C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methyl C-H stretches would be just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the thiazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ range. mdpi.com
N-H bending: The amine scissoring vibration typically appears around 1600 cm⁻¹.
C-Br stretching: The carbon-bromine stretch would be found in the far-infrared region, typically between 500-600 cm⁻¹.
These spectra are valuable for confirming the synthesis of the target compound and studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups. rasayanjournal.co.in
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3200-3450 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Methyl) | Stretch | 2850-2980 |
| C=N / C=C (Ring) | Stretch | 1500-1650 |
| N-H (Amine) | Bend (Scissoring) | ~1600 |
Assignments based on established group frequencies and data from related molecules. mdpi.comrasayanjournal.co.in
Future Research Trajectories and Pre Clinical Development Outlook
Rational Design of Enhanced Thiazole-Amine Derivatives with Improved Potency and Selectivity
The rational design of novel analogs of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine is a key focus of future research, aiming to optimize therapeutic efficacy by enhancing potency and selectivity. This process is heavily reliant on understanding the structure-activity relationships (SAR) that govern how modifications to the parent molecule influence its interaction with biological targets.
Systematic SAR studies are crucial for this endeavor. Researchers methodically alter different parts of the thiazole-amine scaffold and assess the resulting impact on biological activity. nih.gov Key areas for modification include:
The Phenyl Ring: Altering or replacing the 3-bromo-5-methylphenyl group can significantly impact target binding. Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) can modify the electronic and steric properties of the molecule, potentially leading to stronger interactions with the target protein's active site. ijper.org For instance, studies on similar thiazole (B1198619) structures have shown that the position and nature of substituents on the aryl ring at C-4 are critical for activity. nih.gov
The 2-Amine Group: The N-2 position of the aminothiazole is highly flexible and offers a prime site for modification. nih.gov Acylation of this amine group to form amides, or its substitution with various alkyl or aryl groups, has been shown to dramatically improve the potency of 2-aminothiazole (B372263) derivatives. nih.gov For example, introducing substituted benzoyl groups at this position has led to a more than 100-fold improvement in the antitubercular activity of related compounds. nih.gov
The Thiazole Core: While the central thiazole ring is often considered essential for activity, modifications such as adding substituents at the C-5 position can fine-tune the molecule's properties. nih.gov Research has indicated that introducing a bromo group or a methyl group at the C-5 position can influence the compound's cytotoxic potency against cancer cell lines. nih.gov
The primary goal of these design strategies is to create derivatives that not only bind more tightly to their intended target (increased potency) but also avoid interacting with off-target molecules (increased selectivity). nih.gov High selectivity is critical for minimizing potential side effects. Molecular modeling and computational docking studies are often employed to predict how new derivatives will bind to a target, helping to prioritize the synthesis of the most promising candidates. nih.gov
| Derivative Class | Target/Activity | Key SAR Findings | Reference(s) |
| N-Benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amines | Antitubercular | Introduction of substituted benzoyl groups at the N-2 position significantly improved potency by over 128-fold. The central thiazole and C-4 pyridyl moieties were intolerant to modification. | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | Anticancer (Cytotoxicity) | Benzylic amines and a 4,5-butylidene ring were beneficial for cytotoxicity. Adding a methyl group at C-4 or C-5, or a phenyl group at C-4, decreased potency. | nih.gov |
| 2-Amino-4-phenylthiazole (B127512) Derivatives | Anticancer | Coupling with phenyldiazonium chloride and subsequent treatment with substituted acid chlorides yielded compounds with moderate to good antimicrobial activity, indicating the importance of the azo and amide linkages. | researchgate.net |
| Thiazole-based Acetylcholinesterase (AChE) Inhibitors | Anti-Alzheimer's | Incorporation of thiazole moieties is crucial for optimizing AChE inhibitory activity. Specific benzylpiperidine-linked diarylthiazole derivatives showed promising activity. | acs.org |
Exploration of Novel Therapeutic Indications in Pre-clinical Disease Models
The versatile 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govsciencescholar.us This versatility opens the door for exploring derivatives of this compound in a variety of pre-clinical disease models beyond their initial intended use.
Current research on related thiazole compounds has demonstrated a broad spectrum of pharmacological activities, suggesting numerous avenues for investigation:
Oncology: Thiazole derivatives have shown significant potential as anticancer agents. nih.govnih.gov They have been investigated as inhibitors of various protein kinases, tubulin polymerization, and other pathways crucial for cancer cell proliferation. nih.gov Pre-clinical studies have evaluated these compounds against human cancer cell lines, including breast, lung, and central nervous system cancers, with some derivatives showing higher efficacy than reference drugs like doxorubicin. nih.gov
Infectious Diseases: The thiazole ring is a core component of several antimicrobial agents. nih.govresearchgate.net Derivatives are being actively tested for their efficacy against various pathogens, including Mycobacterium tuberculosis (the causative agent of tuberculosis) and Plasmodium falciparum (a parasite that causes malaria). nih.govnih.gov Structure-optimization studies have identified compounds with potent antimycobacterial activity and favorable therapeutic indexes. nih.gov
Neurodegenerative Diseases: Certain thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. acs.org Pre-clinical evaluation of these compounds focuses on their ability to inhibit AChE and potentially mitigate the cognitive decline associated with the disease. acs.org
Inflammatory Disorders: Anti-inflammatory properties have been reported for numerous thiazole-containing compounds. mdpi.commdpi.com Research is exploring their potential to modulate inflammatory pathways, which could lead to new treatments for a range of inflammatory conditions. mdpi.com
The exploration of these indications involves testing novel derivatives in established in vitro (cell-based) and in vivo (animal) pre-clinical models to confirm their therapeutic potential and mechanisms of action.
| Therapeutic Area | Disease/Target | Pre-clinical Findings | Reference(s) |
| Oncology | Breast, Lung, CNS Cancer | Certain synthesized 4-phenylthiazol-2-amine derivatives displayed higher anticancer activity against MCF-7, NCI-H460, and SF-268 cell lines than the standard drug doxorubicin. | nih.gov |
| Infectious Disease | Tuberculosis (M. tuberculosis) | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly promising analogue with a Minimum Inhibitory Concentration (MIC) of 0.024 µM. | nih.gov |
| Infectious Disease | Malaria (P. falciparum) | Derivatives with a 2-pyridyl ring at position 4 and a substituted phenyl ring at the 2-amino position showed optimal antiplasmodial activity. | nih.gov |
| Neurodegenerative | Alzheimer's Disease (AChE inhibition) | Novel thiazole-based derivatives produced potent acetylcholinesterase (AChE) inhibitory activities with IC50 values as low as 103.24 nM. | acs.org |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new thiazole-amine derivatives. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers, thereby accelerating the drug discovery pipeline. mdpi.comnih.gov
Key applications of AI/ML in this context include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to build mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov Researchers can train these models on existing data for known thiazole derivatives to predict the potency of new, yet-to-be-synthesized compounds. researchgate.net This allows for the in silico screening of thousands of potential structures, prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources. nih.gov
Virtual High-Throughput Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target. mdpi.com This process helps to identify novel hit compounds with diverse chemical structures that can serve as starting points for new optimization programs. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with a desired set of properties (e.g., high potency against a specific kinase, low predicted toxicity), these algorithms can generate novel thiazole-amine derivatives that are optimized for a specific therapeutic profile.
ML models have already been successfully applied to predict the activity of thiazole derivatives for various targets, demonstrating balanced accuracies of around 78-81% in classification models (active vs. inactive). researchgate.net
Development of Advanced Delivery Systems (Non-Clinical)
A significant challenge in drug development is ensuring that a potent compound can effectively reach its target in the body. Many promising molecules, including thiazole derivatives, may have poor physicochemical properties, such as low aqueous solubility, which can limit their bioavailability. researchgate.net Future pre-clinical research will increasingly focus on developing advanced drug delivery systems to overcome these limitations.
In a non-clinical setting, research is exploring various formulation strategies:
Nanoparticle-Based Systems: Encapsulating thiazole-amine derivatives within nanoparticles can improve their solubility, protect them from premature degradation, and potentially enable targeted delivery to specific tissues, such as tumors. imp.kiev.uaimp.kiev.ua The nanoscale properties of these delivery systems can be engineered to control the release of the drug, which may enhance its therapeutic effect. imp.kiev.ua
Prodrug Approaches: A prodrug is an inactive form of a drug that is converted into its active form within the body. This strategy can be used to improve properties like solubility or cell permeability. Researchers can design thiazole-amine prodrugs that are chemically modified to be more soluble and are later metabolized to release the active parent compound at the site of action.
Collaborative Research and Interdisciplinary Approaches
The journey of a chemical compound from a laboratory curiosity to a potential therapeutic is a complex, multi-stage process that necessitates a high degree of collaboration. The future development of this compound and its derivatives will depend on robust, interdisciplinary approaches that bring together experts from diverse scientific fields.
This collaborative framework includes:
Medicinal and Synthetic Chemists: Responsible for the design and synthesis of novel derivatives. researchgate.netacs.org
Computational Biologists and Chemists: Utilize AI/ML and molecular modeling to predict compound activity and guide rational design. researchgate.netnih.gov
Pharmacologists and Cell Biologists: Conduct in vitro and in vivo pre-clinical studies to evaluate the biological activity, efficacy, and mechanism of action of the new compounds. nih.govnih.gov
Formulation Scientists: Develop advanced delivery systems to improve the drug-like properties of promising candidates.
Effective drug discovery programs often involve partnerships between academic research institutions, which excel at early-stage discovery and innovation, and pharmaceutical companies, which have the resources and expertise to advance compounds through later stages of pre-clinical and clinical development. This synergy is essential for translating fundamental scientific discoveries into tangible therapeutic innovations.
Q & A
Q. What are the common synthetic routes for 4-(3-Bromo-5-methylphenyl)thiazol-2-amine?
- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. A standard approach includes reacting 4-bromo-5-methylthiazole derivatives with ammonia or amine sources in solvents like ethanol or dioxane under controlled heating (60–80°C). For example, 4-bromo-5-methylthiazol-2-amine can be synthesized via nucleophilic substitution of the bromine atom using ammonia in ethanol . Another route involves condensation of substituted benzaldehydes with thiosemicarbazide, followed by cyclization with iodine or bromine to form the thiazole core . Table 1 : Synthesis Optimization
| Precursor | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromo-5-methylthiazole | Ethanol | 70 | 72 | |
| Substituted benzaldehyde | Glacial acetic acid | 100 | 70 |
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
- Elemental Analysis : Validates purity and stoichiometry.
For example, crystallographic data for analogous thiazoles show C–Br bond lengths of ~1.89 Å and planar thiazole rings .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding its electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. For brominated thiazoles, DFT reveals:
- Localized electron density on the bromine atom, enhancing electrophilic substitution reactivity.
- Polarizable sulfur in the thiazole ring contributes to π-stacking interactions in biological targets .
Table 2 : DFT-Predicted Properties (Example)
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates kinetic stability |
| Mulliken Charge (Br) | -0.32 | Guides substitution reactivity |
Q. What is the role of bromine substitution in modulating chemical reactivity and biological activity?
- Methodological Answer : Bromine acts as:
- A leaving group in nucleophilic substitution (e.g., Suzuki coupling to introduce aryl groups).
- A hydrogen-bond acceptor in protein-ligand interactions (e.g., binding to kinase ATP pockets).
- A stereoelectronic modulator , increasing lipophilicity (logP ~2.8) and influencing membrane permeability .
Comparative studies show brominated analogs exhibit 3–5× higher IC values against cancer cells than non-brominated derivatives .
Q. How is crystallographic analysis applied to resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines:
- Hydrogen-bonding networks : E.g., N–H···Br interactions in mono-hydrobromide salts stabilize crystal lattices .
- Torsion angles : Thiazole-phenyl dihedral angles (~30°) impact molecular planarity and stacking.
Software like SHELXL refines disorder models and thermal parameters, achieving R-factors <5% for high-resolution datasets .
Q. What strategies are used to analyze its biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assays on cell lines (e.g., HT-29, IC ~2–5 µM) .
- Antimicrobial : Broth microdilution for MIC determination (e.g., 0.06 mg/mL against S. aureus) .
- Target identification : Radioligand binding assays or computational docking (e.g., AutoDock Vina) to map interactions with COX-2 or bacterial topoisomerases .
- ADME modeling : SwissADME predicts bioavailability (%F >50%) and blood-brain barrier penetration .
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, characterization, and foundational reactivity.
- Advanced : Emphasize mechanistic studies, computational modeling, and structure-activity relationships.
Excluded Topics
- Commercial synthesis, pricing, or industrial-scale production (adhering to user guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
